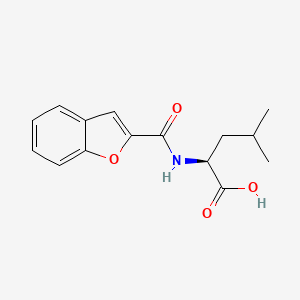

N-(1-benzofuran-2-ylcarbonyl)-L-leucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(1-Benzofuran-2-yl)formamido]-4-methylpentanoic acid is a complex organic compound that features a benzofuran moiety attached to a formamido group, which is further connected to a 4-methylpentanoic acid chain. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzofuran-2-yl)formamido]-4-methylpentanoic acid typically involves multi-step organic reactions. One common approach is the formation of the benzofuran ring followed by the introduction of the formamido group and the 4-methylpentanoic acid chain. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(1-Benzofuran-2-ylcarbonyl)-L-Leucin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Benzofuranring kann oxidiert werden, um Benzofuran-2,3-dion-Derivate zu bilden.

Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohol-Derivate zu bilden.

Substitution: Der Benzofuranring kann elektrophilen Substitutionsreaktionen unterliegen, um verschiedene Substituenten einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Elektrophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Nitriermittel.

Hauptprodukte, die gebildet werden

Oxidation: Benzofuran-2,3-dion-Derivate.

Reduktion: Alkohol-Derivate des Benzofuranrings.

Substitution: Verschiedene substituierte Benzofuran-Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

N-(1-Benzofuran-2-ylcarbonyl)-L-Leucin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen antimikrobiellen und antioxidativen Eigenschaften untersucht.

Medizin: Wird auf seine potenziellen krebshemmenden und entzündungshemmenden Aktivitäten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(1-Benzofuran-2-ylcarbonyl)-L-Leucin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Benzofuranring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die L-Leucin-Einheit kann die Bioverfügbarkeit und zelluläre Aufnahme der Verbindung verbessern. Die Verbindung kann ihre Wirkung über Wege ausüben, die oxidativen Stress und Entzündungen beinhalten .

Wissenschaftliche Forschungsanwendungen

2-[(1-Benzofuran-2-yl)formamido]-4-methylpentanoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: Its unique chemical properties may find applications in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of 2-[(1-Benzofuran-2-yl)formamido]-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The benzofuran moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The formamido group and the 4-methylpentanoic acid chain may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(1-Benzofuran-2-ylcarbonyl)-D-Alanin: Ähnliche Struktur, jedoch mit D-Alanin anstelle von L-Leucin.

N-(1-Benzofuran-2-ylcarbonyl)-Glycin: Ähnliche Struktur, jedoch mit Glycin anstelle von L-Leucin.

Einzigartigkeit

N-(1-Benzofuran-2-ylcarbonyl)-L-Leucin ist aufgrund des Vorhandenseins der L-Leucin-Einheit einzigartig, die seine biologische Aktivität und potenzielle therapeutische Anwendungen verbessern kann. Die Kombination aus Benzofuranring und L-Leucin bietet ein einzigartiges Gerüst für die Arzneimittelentwicklung und -forschung .

Eigenschaften

IUPAC Name |

(2S)-2-(1-benzofuran-2-carbonylamino)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-9(2)7-11(15(18)19)16-14(17)13-8-10-5-3-4-6-12(10)20-13/h3-6,8-9,11H,7H2,1-2H3,(H,16,17)(H,18,19)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXXTYJMEAEENN-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11156228.png)

![7-[(3-chlorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11156234.png)

![N-butyl-2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzamide](/img/structure/B11156254.png)

![5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11156258.png)

![2-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11156263.png)

![3-[2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-1H-isochromen-1-one](/img/structure/B11156271.png)

![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-alanine](/img/structure/B11156278.png)

![N-tert-butyl-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B11156279.png)

![3-(4-ethoxyphenoxy)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B11156280.png)

![1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11156285.png)